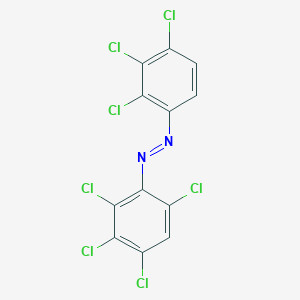
1,4-Benzoxathiin-7-ol, 2,3-dihydro-2-(4-methoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Benzoxathiin-7-ol, 2,3-dihydro-2-(4-methoxyphenyl)- is a heterocyclic compound that contains both oxygen and sulfur atoms within its structure This compound is part of the benzoxathiine family, which is known for its significant biological and chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzoxathiin-7-ol, 2,3-dihydro-2-(4-methoxyphenyl)- can be achieved through several methods:
Intermolecular Cyclization: This method involves the reaction of o-mercaptophenol with 1,2-dibromoethane using sodium methoxide as a strong base. This reaction forms the benzoxathiine ring structure.
Michael Addition/Cycloacetalization: Using acetoxypyranones as Michael acceptors, this method involves a cascade reaction with 2-mercaptophenol under mild conditions in the presence of Lewis acid TMSOTf. This approach is efficient for synthesizing various bioactive compounds.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the above synthetic routes to achieve higher yields and purity. The choice of solvents, reagents, and reaction conditions is crucial for scaling up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Benzoxathiin-7-ol, 2,3-dihydro-2-(4-methoxyphenyl)- undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzoxathiine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, alcohols, and various substituted derivatives of the benzoxathiine ring.
Applications De Recherche Scientifique
1,4-Benzoxathiin-7-ol, 2,3-dihydro-2-(4-methoxyphenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activity, making it a candidate for drug development and biochemical studies.
Industry: It is used in the production of agrochemicals and pharmaceuticals due to its versatile reactivity.
Mécanisme D'action
The mechanism of action of 1,4-Benzoxathiin-7-ol, 2,3-dihydro-2-(4-methoxyphenyl)- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, altering their activity and function.
Pathways Involved: It may influence oxidative stress pathways, serotonin signaling, and other biochemical processes, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenoxathiine: Another benzoxathiine derivative with similar structural features but different substituents.
2,3-Dihydrobenzoxathiine: A simpler analog without the methoxyphenyl group.
Uniqueness
1,4-Benzoxathiin-7-ol, 2,3-dihydro-2-(4-methoxyphenyl)- is unique due to the presence of the methoxyphenyl group, which enhances its reactivity and potential applications. This structural feature distinguishes it from other benzoxathiine derivatives and contributes to its specific biological and chemical properties.
Propriétés
Numéro CAS |
865541-28-2 |
|---|---|
Formule moléculaire |
C15H14O3S |
Poids moléculaire |
274.3 g/mol |
Nom IUPAC |
2-(4-methoxyphenyl)-2,3-dihydro-1,4-benzoxathiin-7-ol |
InChI |
InChI=1S/C15H14O3S/c1-17-12-5-2-10(3-6-12)14-9-19-15-7-4-11(16)8-13(15)18-14/h2-8,14,16H,9H2,1H3 |
Clé InChI |
FUDKMYQCOYVRCA-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2CSC3=C(O2)C=C(C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-3-Methyl-2-{methyl[(1S)-1-(pyridin-3-yl)ethyl]amino}butan-1-ol](/img/structure/B14195790.png)
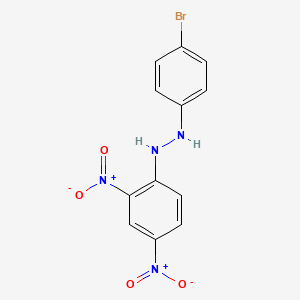
![6-(4-Ethylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14195823.png)
![2,6-Bis[(triphenylmethyl)amino]heptanedinitrile](/img/structure/B14195830.png)
![4,4'-{[4-(2-Bromoethoxy)phenyl]azanediyl}dibenzaldehyde](/img/structure/B14195835.png)
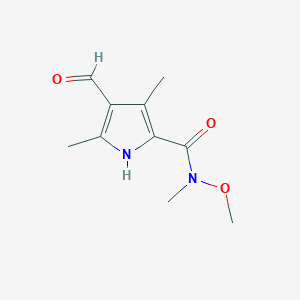

![5-(Bromomethyl)-2-methoxy-1,3-bis[(propan-2-yl)oxy]benzene](/img/structure/B14195849.png)
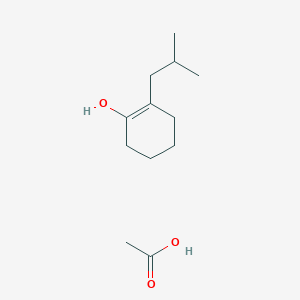
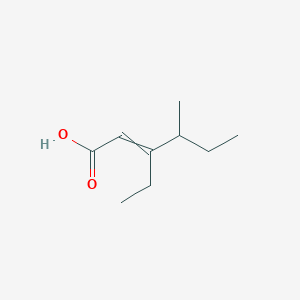
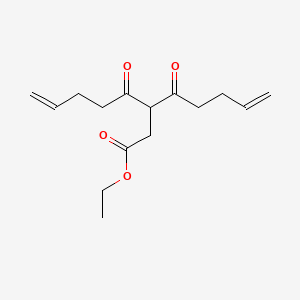
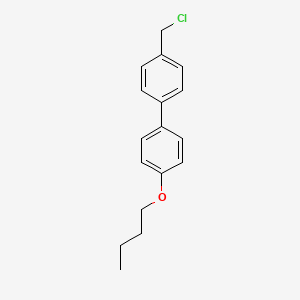
![2-{5-Chloro-2-[(4-chloro-2-fluorophenyl)methoxy]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14195878.png)
